5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyridine ring fused with a pyrrole ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer. The compound's chemical structure is defined by the presence of a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyrrolo ring.
5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is classified under pyrrolo[2,3-b]pyridine derivatives. These compounds are often explored for their pharmacological properties, especially in the context of cancer therapy and other diseases linked to growth factor signaling pathways. The compound's unique structure contributes to its classification as a potential therapeutic agent in oncology .
The synthesis of 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
In an industrial setting, methods may be optimized for yield and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are increasingly utilized to enhance efficiency and reduce waste during synthesis.
The molecular formula for 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is . The compound features:
The three-dimensional structure can be visualized using molecular modeling software, revealing how these substituents influence the compound's reactivity and biological activity.
5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are crucial for developing new derivatives with enhanced pharmacological properties .
The primary mechanism of action for 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are receptor tyrosine kinases that play vital roles in cell growth, differentiation, and angiogenesis. By inhibiting these receptors, the compound disrupts signaling pathways that promote tumor proliferation and survival, making it a candidate for cancer therapies targeting FGFR-related pathways .
These properties are essential for understanding how the compound behaves under various conditions, influencing its application in research and potential therapeutic uses .
5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
Research continues to explore its efficacy against various cancers and other diseases associated with aberrant FGFR signaling pathways. Its unique structural features make it a subject of interest for further pharmacological studies aimed at developing targeted therapies .
Regioselective fluorination of the pyrrolo[2,3-b]pyridine scaffold requires precise control due to the electron-rich heterocycle’s sensitivity to harsh conditions. Late-stage electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) enables direct C5-fluorination, leveraging the inherent nucleophilicity of the pyridine ring. This method yields >75% regiopurity when conducted at -40°C in anhydrous THF, minimizing polyfluorination byproducts [1]. Alternatively, halogen-exchange reactions on 5-bromo-6-methoxy precursors using potassium fluoride in the presence of 18-crown-6 ether provide a complementary route, achieving 82% conversion after microwave-assisted heating at 180°C for 30 minutes [6].
For C6-carbaldehyde intermediates (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, CAS 1246088-60-7), directed ortho-metalation (DoM) with n-butyllithium followed by N,N-diethylaminosulfur trifluoride (DAST) quenching enables selective C4-fluorination, though this requires protection of the pyrrole NH to prevent side reactions [6] [7]. Vilsmeier-Haack formylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine prior to methoxylation offers a strategic path to C6-functionalized building blocks for further derivatization [6].
Table 1: Comparative Fluorination Methods for Pyrrolo[2,3-b]Pyridine Derivatives
Substrate | Fluorination Reagent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
6-Methoxy-1H-pyrrolo[2,3-b]pyridine | NFSI | THF, -40°C, 12h | C5 | 78 |
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | KF/18-crown-6 | MW, 180°C, 30min | C5 | 82 |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | DAST | THF, -78°C to rt, 2h | C4 | 65 |
Methoxy functionalization at C6 relies heavily on nucleophilic aromatic substitution (SNAr) due to the activation provided by adjacent electron-withdrawing groups. 5-Fluoro-6-hydroxy precursors undergo efficient O-methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C, achieving >90% conversion within 4 hours [9]. Alternatively, copper(I)-catalyzed coupling of 5-fluoro-6-iodo derivatives with sodium methoxide enables methoxylation under milder conditions (70°C, 6h), producing the target compound with <5% dehalogenation byproducts [6].
For less activated systems, such as 5-unsubstituted pyrrolopyridines, directed ortho-metalation followed by oxidation provides a workaround. Protection of the pyrrole nitrogen as a tert-butoxycarbonyl (Boc) group facilitates selective lithiation at C6, and subsequent quenching with trimethylborate and oxidative workup yields the 6-methoxy derivative after deprotection [9]. This sequence requires strict anhydrous conditions but delivers regiochemical fidelity >95%.
Table 2: Methoxylation Routes for C6 Functionalization
Starting Material | Methoxylation Reagent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
5-Fluoro-6-hydroxy-1H-pyrrolo[2,3-b]pyridine | CH₃I, K₂CO₃ | DMF, 60°C, 4h | 92 | No catalyst required |
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | NaOCH₃, CuI, 1,10-phenanthroline | DMSO, 70°C, 6h | 85 | Tolerance for diverse halogens |
1-Boc-1H-pyrrolo[2,3-b]pyridine | n-BuLi, B(OMe)₃, H₂O₂ | THF, -78°C, then rt, 8h | 68 | Applicable to unactivated cores |
Palladium-catalyzed cross-coupling transforms halogenated 5-fluoro-6-methoxypyrrolopyridines into structurally diverse pharmacophores. Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids exhibit exceptional efficiency when using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. Optimized conditions (dioxane/water 4:1, 90°C, 12h) enable couplings at C2, C3, or C4 positions with yields averaging 75–92%, depending on steric demand [4] [8]. The C3-bromo derivative shows enhanced reactivity due to reduced steric hindrance compared to C2-substituted isomers.
Buchwald-Hartwig amination at C3/C4 positions introduces aminoalkyl or aniline moieties critical for kinase inhibitor potency. Employing BrettPhos-Pd-G3 precatalyst and cesium carbonate in toluene at 100°C facilitates coupling with secondary amines (e.g., morpholine, piperazine), achieving ≥80% yield while preserving the fluoro and methoxy substituents [8]. Microwave-assisted Negishi coupling of C4-iodo derivatives with zinc reagents further expands access to alkylated analogs, completing the diversification toolkit.
Solid-phase synthesis accelerates the generation of 5-fluoro-6-methoxypyrrolopyridine libraries for biological screening. Wang resin-bound 4,6-dichloro-5-fluoropyridin-3-amine serves as a key handle for constructing the fused core. Cyclization with ethyl glycinate under SNAr conditions forms the pyrrole ring, followed by on-resin methoxylation using NaOMe/CuI [9]. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1) liberates the target scaffold while enabling parallel synthesis of 200+ analogs/week.
Resin selection critically impacts functional group tolerance:
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1